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6-chloro-3,4-dihydro-2H-1,4-benzothiazine

Cat. No.: B2673955
CAS No.: 89979-18-0
M. Wt: 185.67
InChI Key: MQJYQSKAJAUCJD-UHFFFAOYSA-N
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Description

Significance of the 1,4-Benzothiazine Scaffold in Chemical Research

The 1,4-benzothiazine scaffold is a cornerstone in the field of heterocyclic chemistry, primarily due to its versatile biological activities. nih.govnih.gov Its structure, featuring a nitrogen and a sulfur atom in the heterocyclic ring, imparts unique electronic and conformational properties. cbijournal.com This arrangement allows for a "fold" along the nitrogen-sulfur axis, a feature it shares with the pharmacologically important phenothiazines, which contributes to its biological activity. cbijournal.comresearchgate.net

Researchers have extensively explored the 1,4-benzothiazine nucleus as a template for the design and synthesis of novel compounds with potential therapeutic applications. nih.govnih.gov The scaffold's amenability to various chemical modifications allows for the fine-tuning of its physicochemical and biological properties. This has led to the development of a vast library of derivatives exhibiting a wide spectrum of pharmacological effects. rsc.orgnih.gov The inherent reactivity of the scaffold also makes it a valuable intermediate in the synthesis of more complex heterocyclic systems.

The broad utility of the 1,4-benzothiazine scaffold is evident in its wide-ranging reported biological activities, which are summarized in the table below.

Biological ActivityReferences
Antimicrobial rsc.orgmdpi.com
Antifungal nih.govmdpi.com
Anticancer/Antitumor nih.govresearchgate.net
Anti-inflammatory nih.govresearchgate.net
Antihypertensive cbijournal.comnih.gov
Antiviral rsc.orgresearchgate.net
Antioxidant rsc.orgcbijournal.com
Antimalarial cbijournal.comresearchgate.net
Neuroprotective nih.gov
Calcium Channel Antagonist nih.gov

Overview of Dihydrobenzothiazine Systems in Contemporary Organic Synthesis and Medicinal Chemistry

Dihydrobenzothiazine systems, such as 6-chloro-3,4-dihydro-2H-1,4-benzothiazine, represent a reduced form of the aromatic 1,4-benzothiazine core. This partial saturation of the thiazine (B8601807) ring introduces a degree of conformational flexibility that can be crucial for interaction with biological targets. In contemporary organic synthesis, dihydrobenzothiazines serve as important building blocks for the construction of more complex molecules. acs.orgacs.org Their synthesis often involves cyclization reactions that allow for the introduction of various substituents, leading to a diverse range of derivatives. acs.orgacs.org

From a medicinal chemistry perspective, the dihydrobenzothiazine scaffold is a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity. researchgate.net This versatility makes it an attractive starting point for drug discovery programs. researchgate.netnih.gov The specific substitution pattern on the dihydrobenzothiazine ring system, such as the presence of a chlorine atom at the 6-position, can significantly influence its biological activity. For instance, derivatives of 2H-1,4-benzothiazin-3(4H)-one have been investigated for their calcium antagonistic and calmodulin antagonistic activities, with some showing potent antihypertensive effects. nih.gov

Research Trajectory and Evolution of Synthetic Strategies for 1,4-Benzothiazines

The synthesis of 1,4-benzothiazines has been a subject of continuous research, with strategies evolving towards more efficient, versatile, and environmentally friendly methods. nih.goveurekaselect.com Early synthetic routes often relied on the condensation of 2-aminothiophenol (B119425) with various electrophilic partners. cbijournal.combenthamdirect.com

Recent research has focused on the development of "green" synthetic methodologies, utilizing environmentally benign solvents and catalysts. eurekaselect.comresearchgate.net For example, microwave-assisted synthesis and the use of biocatalysts like baker's yeast have been successfully employed for the synthesis of 1,4-benzothiazine derivatives. cbijournal.com Oxidative cyclization reactions have also emerged as a powerful tool for the construction of the dihydrobenzothiazine core. acs.orgacs.org The evolution of these synthetic strategies continues to expand the chemical space accessible to researchers, facilitating the discovery of new 1,4-benzothiazine derivatives with novel properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNS B2673955 6-chloro-3,4-dihydro-2H-1,4-benzothiazine CAS No. 89979-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,4-benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNS/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJYQSKAJAUCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89979-18-0
Record name 6-chloro-3,4-dihydro-2H-1,4-benzothiazine
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Synthetic Methodologies for 6 Chloro 3,4 Dihydro 2h 1,4 Benzothiazine and Its Analogues

Classical Synthetic Routes to 1,4-Benzothiazines

The traditional synthesis of 1,4-benzothiazines predominantly relies on building the heterocyclic ring onto a pre-existing benzene (B151609) derivative, most commonly 2-aminothiophenol (B119425). nih.gov These methods involve cyclization reactions, reductive cyclization, and ring expansion strategies.

Cyclization Reactions Involving 2-Aminothiophenols and Electrophilic Reagents

A cornerstone in the synthesis of 1,4-benzothiazines is the reaction between 2-aminothiophenol (2-ATP) and various electrophilic partners. rsc.org The nucleophilic nature of both the amino and thiol groups in 2-ATP allows for versatile cyclization strategies to form the thiazine (B8601807) ring.

The condensation of 2-aminothiophenols with carbonyl compounds is a widely employed method for constructing the 1,4-benzothiazine ring system. nih.gov The reaction with α-haloketones or α-haloesters is a common approach. researchgate.net For instance, the condensation of 2-aminothiophenols with 2-bromo-1-phenylethanones in acetonitrile (B52724), using potassium bisulfate as a catalyst, yields 3-aryl-2H-benzo rsc.orgresearchgate.netthiazines in good yields. cbijournal.com

Another significant route involves the oxidative cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds. nih.govnih.gov This reaction can be performed under various conditions. One method uses dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant, under reflux conditions, to produce 4H-1,4-benzothiazines. rsc.org In this mechanism, DMSO first oxidizes 2-ATP to its disulfide dimer. rsc.org This disulfide then reacts with the 1,3-dicarbonyl compound to form an enamine intermediate, which subsequently cyclizes through the cleavage of the S-S bond to yield the final product. rsc.org Alternative protocols utilize catalysts like m-CPBA/2-IBX in acetonitrile or employ supramolecular catalysis with β-cyclodextrin in water to achieve excellent yields. rsc.orgcbijournal.com

Interactive Table: Synthesis of 1,4-Benzothiazines from 2-ATP and Carbonyl Compounds

Carbonyl Compound Catalyst/Solvent Product Type Yield (%) Reference
1,3-Dicarbonyls DMSO / Reflux 4H-1,4-Benzothiazines 37-42% rsc.org
1,3-Dicarbonyls m-CPBA/2-IBX / MeCN 2,3-disubstituted 1,4-BTs 49-89% rsc.org
1,3-Dicarbonyls β-cyclodextrin / Water 2,3-disubstituted 1,4-BTs 70-91% cbijournal.comnih.gov
Acetylacetone Methanol / RT 1-(3-methyl-4H-benzo rsc.orgresearchgate.netthiazin-2-yl) ethenone 98% nih.gov

A regioselective synthesis of 4H-1,4-benzothiazine derivatives can be achieved through the reaction of β-amino α,β-unsaturated ketones and esters (enaminones) with the disulfide dimer of 2-aminobenzenethiol. researchgate.netumich.eduarkat-usa.org In this reaction, the disulfide acts as an electrophile. researchgate.netumich.edu The process is initiated by the nucleophilic attack of the α-carbon of the enaminone onto one of the sulfur atoms of the disulfide. researchgate.netarkat-usa.org This is followed by an intramolecular Michael addition, where the amino group of the 2-aminobenzenethiol moiety attacks the β-carbon of the enaminone system, leading to cyclization and the formation of the 1,4-benzothiazine ring. researchgate.net The reaction is typically carried out in a solvent like boiling ethanol (B145695) and produces good to excellent yields. arkat-usa.org

Interactive Table: Synthesis of 4H-1,4-Benzothiazines from Enaminones

Enaminone Type Reagent Conditions Product Yield Reference
β-amino α,β-unsaturated ketones Dimer of 2-aminobenzenethiol Boiling Ethanol 2-acyl-3-methyl-4H-1,4-benzothiazines Good to Excellent arkat-usa.org

The reaction of 2-aminothiophenol with activated alkynes, such as acetylenic esters and nitriles, provides another pathway to 1,4-benzothiazine derivatives. cbijournal.comacs.org This synthesis is often catalyzed by a heteropoly acid (HPA, H₃PW₁₂O₄₀) in a solvent like isopropyl alcohol. cbijournal.com The reaction proceeds via an initial Michael-type addition of the thiol group of 2-aminothiophenol to the activated triple bond of the acetylenic ester. The resulting intermediate then undergoes an intramolecular cyclization through the addition of the amino group to the ester carbonyl, followed by dehydration, to furnish the benzothiazine ring.

Reductive Cyclization Approaches

Reductive cyclization offers an alternative strategy for synthesizing the 1,4-benzothiazine core. This method typically starts with an ortho-substituted nitroaromatic compound, such as a derivative of (2-nitrophenyl)thioacetic acid. The key step is the reduction of the nitro group to an amino group, which then spontaneously undergoes intramolecular cyclization with a suitable functional group on the side chain. For example, the reduction of ethyl (2-nitrophenyl)thioacetate can lead to the formation of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine. Various reducing agents can be employed for this transformation, and the specific conditions can influence the final product and yield.

Ring Expansion Reactions of Benzothiazoles or Benzothiadiazepines

1,4-Benzothiazines can be synthesized through the ring expansion of smaller heterocyclic systems like benzothiazoles. researchgate.net One such method involves the copper-catalyzed reaction of 2-aminobenzothiazoles with alkynyl carboxylic acids. thieme-connect.com This process is believed to proceed through a decarboxylative coupling, followed by a ring-opening of the benzothiazole (B30560) intermediate and subsequent intramolecular hydroamination to yield 4-cyano-1,4-benzothiazines. thieme-connect.com The reaction tolerates both electron-withdrawing and electron-donating groups on the benzothiazole ring. thieme-connect.com

Another approach is the oxidative ring expansion of 2-aminobenzothiazoles with alkenes, mediated by reagents like iodobenzene (B50100) diacetate, which results in cyanamide-containing dihydro-1,4-benzothiazine derivatives. nih.gov Ring contraction of larger rings, such as 1,6-benzothiazocines, using lead tetra-acetate has also been reported to yield 1,4-benzothiazine derivatives. cbijournal.com Similarly, polymer-supported synthesis via the ring contraction of 2,5-dihydro[f] researchgate.netumich.edubenthamdirect.comthiadiazepine-1,1-dioxides under mild conditions can produce 4H-benzo[b] rsc.orgresearchgate.net-thiazine-1,1-dioxides. cbijournal.com

Modern and Sustainable Synthetic Approaches

The synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine and its analogues has evolved significantly, with a growing emphasis on modern, sustainable methodologies. These approaches aim to improve efficiency, reduce environmental impact, and enhance the safety profile of chemical processes. Key developments include the application of green chemistry principles, the use of advanced catalytic systems, and the implementation of innovative reaction conditions.

Green Chemistry Principles in 1,4-Benzothiazine Synthesis

Green chemistry represents a fundamental shift in synthetic chemistry, focusing on the design of products and processes that minimize the use and generation of hazardous substances. eurekaselect.com In the context of 1,4-benzothiazine synthesis, these principles are applied to create more environmentally benign and economically viable routes. researchgate.netbenthamdirect.com

Key aspects of green chemistry applied to the synthesis of these heterocycles include:

Use of Benign Solvents and Reaction Media: Traditional syntheses often rely on volatile and toxic organic solvents. Modern approaches explore the use of greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or solvent-free conditions. nih.govresearchgate.netnih.gov For instance, the cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds has been successfully carried out in water in the presence of β-cyclodextrin. nih.gov

Metal-Free Catalysis: To avoid the environmental and economic issues associated with metal catalysts, metal-free catalytic systems have been developed. Graphene oxide, for example, has been employed as an efficient carbocatalyst for the synthesis of functionalized 1,4-benzothiazines from 2-aminothiophenol and 1,3-dicarbonyls. eurekaselect.comnih.gov

Alternative Energy Sources: Microwave and ultrasonic irradiation are increasingly used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov The use of baker's yeast as a whole-cell biocatalyst, with reaction rates significantly accelerated by ultrasound, exemplifies this trend. nih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are particularly effective in this regard, simplifying procedures and reducing waste. tandfonline.com

Catalytic Methodologies

Catalysis is a cornerstone of modern organic synthesis, offering pathways to new compounds with high efficiency and selectivity. For 1,4-benzothiazine synthesis, various catalytic systems have been explored, ranging from metal complexes to heteropoly acids and nanocatalysts. rsc.org

Transition-metal catalysis is a powerful tool for forming carbon-heteroatom bonds, which are crucial in the synthesis of heterocyclic scaffolds. Copper-catalyzed reactions, in particular, have been investigated for the intramolecular N-aryl amination (Ullmann condensation) to construct the thiazine ring. researchgate.netdocumentsdelivered.com This reaction typically involves the formation of a C-N bond between an amino group and an aryl halide precursor to close the heterocyclic ring.

While direct examples for this compound are specific, the principle is demonstrated in the synthesis of related heterocyclic systems. For instance, new families of benzothiazocines have been synthesized via intramolecular copper-catalyzed N-arylation. researchgate.net Mild reaction conditions for the copper-catalyzed amination of aryl chlorides have been developed, which is significant for precursors like those needed for the target compound. nih.gov The choice of ligand is critical for the success of these reactions, with various diamine ligands being employed to facilitate the coupling process. nih.govresearchgate.net

Heteropoly acids (HPAs) are emerging as highly efficient and reusable solid acid catalysts for organic transformations. tandfonline.com Their strong Brønsted acidity allows them to catalyze reactions under mild conditions. tandfonline.com In the synthesis of 1,4-benzothiazine derivatives, HPAs have been successfully employed in multi-component reactions.

A notable example is the HPA-catalyzed reaction involving 2-aminobenzenethiols, acetylenic esters, and malonate esters. tandfonline.comfigshare.comresearchgate.net This transformation utilizes catalysts like H3PW12O40 to efficiently produce the benzothiazine skeleton. tandfonline.comresearchgate.net The use of silica-supported HPAs (SiO2@HPAs) further enhances the catalyst's reusability, a key tenet of green chemistry. tandfonline.com

Table 1: Heteropoly Acid-Catalyzed Synthesis of 1,4-Benzothiazine Derivatives

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
H3PW12O402-aminobenzenethiol, dimethyl acetylenedicarboxylate, dimethyl malonatei-PrOH507High tandfonline.com, figshare.com
H4PMo12O402-aminobenzenethiol, dimethyl acetylenedicarboxylate, dimethyl malonateToluene50411 tandfonline.com
SiO2@H3PW12O402-aminobenzenethiol, dimethyl acetylenedicarboxylate, dimethyl malonatei-PrOH50793 tandfonline.com
H3PW12O40Benzylsulfonamide, formaldehyde1,2-dichloroethane80-1104.5Good tandfonline.com

Nanocatalysts offer distinct advantages over their bulk counterparts, including a high surface-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. mdpi.com Their application in synthesizing nitrogen-containing heterocycles is a field of active research. nih.gov Various nanocatalysts have been utilized for the synthesis of 1,4-benzothiazines and related structures, demonstrating high efficiency and potential for recyclability. rsc.org

Examples of nanocatalysts used in heterocyclic synthesis include:

Magnetic Nanocatalysts: Fe3O4-based nanocatalysts, such as Fe3O4@Pyl-Cu, have been used for the synthesis of benzothiazoles. biolmolchem.com A key advantage is their easy separation from the reaction mixture using an external magnet, allowing for simple recovery and reuse. biolmolchem.com

Metal Oxide Nanoparticles: Nanosized metal oxides like zinc oxide (ZnO), magnesium oxide (MgO), and titanium dioxide (TiO2) have been reported as efficient catalysts for the synthesis of various heterocycles, often under mild or solvent-free conditions. nih.gov

Table 2: Application of Nanocatalysts in Heterocycle Synthesis

NanocatalystTarget HeterocycleKey FeaturesReference
Fe3O4@Pyl-CuBenzothiazolesMagnetically recoverable, reusable, green solvent (ethanol) biolmolchem.com
Nano ZnOBenzimidazolesReusable for 5-6 runs without loss of activity nih.gov
Nano MgODihydropyrano[2,3-c]-pyrazolesReaction in water at room temperature, excellent yields nih.gov
Nano TiO2Dihydropyrano[2,3-c]-pyrazolesSolvent-free conditions at room temperature nih.gov

Advanced Reaction Conditions

Beyond catalyst development, the optimization of reaction conditions plays a crucial role in modern synthetic strategies. The use of non-conventional energy sources and reaction media can lead to significant process improvements.

Ultrasonication: The use of ultrasound has been shown to accelerate the synthesis of 1,4-benzothiazines. For example, a one-pot synthesis of 1,4-benzothiazines from 1,3-benzothiazolium cations and α-haloketones was carried out under ultrasonic irradiation. researchgate.net This method can reduce reaction times and improve yields compared to conventional stirring. nih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions) is a highly desirable green chemistry approach. It simplifies work-up procedures, reduces solvent waste, and can sometimes lead to different reactivity or selectivity. A facile synthesis of 1,4-benzothiazines under solvent-free conditions has been reported, highlighting the potential of this approach. acgpubs.org

These advanced conditions, often combined with novel catalytic systems, are pushing the boundaries of efficiency and sustainability in the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application in the synthesis of 1,4-benzothiazine derivatives has been well-documented. This technique utilizes microwave energy to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times, increased product yields, and higher purity of the final compounds compared to conventional heating methods. researchgate.netlew.roresearchgate.net

One of the key advantages of microwave irradiation is its ability to promote efficient and clean reactions. For instance, the condensation of 2-aminobenzenethiol with β-ketoesters or β-dicarbonyl compounds to form 4H-1,4-benzothiazines has been successfully carried out under microwave irradiation, even with solid reactants, resulting in high yields and simplified work-up procedures. researchgate.netrsc.org The use of solid supports like basic alumina (B75360) can further enhance the efficiency of these reactions. rsc.org

In a specific example, the synthesis of phenyl 2-(3,4-dihydro-3-oxo-2H-benzo[b] acs.orgresearchgate.netthiazin-2-yl)acetate derivatives was achieved with a 93% yield in just 4 minutes under microwave irradiation, a significant improvement over conventional methods. lew.ro This rapid and efficient approach highlights the potential of microwave-assisted synthesis for the high-throughput generation of 1,4-benzothiazine libraries for biological screening.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,4-Benzothiazine Derivatives
MethodReaction TimeYieldKey AdvantagesReference
Microwave-Assisted SynthesisMinutesHigh to ExcellentRapid, High Purity, Ecofriendly researchgate.netlew.rorsc.org
Conventional HeatingHoursModerate to HighEstablished Methodology lew.ro
Ultrasonication-Enhanced Reactions

Ultrasonication, the application of ultrasound energy to a chemical reaction, has been demonstrated to be an effective method for enhancing the synthesis of 1,4-benzothiazine derivatives. The physical phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in the reaction medium, generates localized high temperatures and pressures, leading to an acceleration of the reaction rate. imist.ma

A notable application of this technique is the one-pot synthesis of 1,4-benzothiazines through the ring expansion of 1,3-benzothiazolium cations with α-haloketones. This reaction, carried out under ultrasonication with an optimal 5% sodium hydroxide (B78521) solution, provides a single product in good yields. imist.ma The use of ultrasound in this context not only accelerates the reaction but also promotes the formation of a single, desired product, which simplifies purification. imist.ma This method represents a green chemistry approach, as it often allows for reactions to be conducted at room temperature, thus reducing energy consumption. sciforum.net

Table 2: Key Features of Ultrasonication-Enhanced Synthesis of 1,4-Benzothiazines
Starting MaterialsKey Reagents/ConditionsOutcomeReference
1,3-Benzothiazolium cations and α-haloketones5% NaOH, UltrasonicationOne-pot synthesis, Single product, Good yields imist.ma
Ionic Liquid Mediated Syntheses

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained significant attention as green reaction media due to their negligible vapor pressure, high thermal stability, and ability to be recycled. In the context of 1,4-benzothiazine synthesis, ionic liquids have been employed to facilitate efficient and environmentally benign reactions.

An exemplary application is the one-pot synthesis of benzothiazin-3-one derivatives from the reaction of 2-aminothiophenols with 2-bromoalkanoates. This reaction proceeds at room temperature in the ionic liquid [omim][NO3] without the need for any additional base or additive, affording the desired products in high yields. acs.orgnih.gov The product can be easily isolated by simple extraction, and the ionic liquid can be recovered and reused multiple times without a significant loss of activity. acs.orgnih.gov This methodology offers a sustainable alternative to conventional methods that often require volatile organic solvents and harsh reaction conditions.

Table 3: Advantages of Ionic Liquid Mediated Synthesis of Benzothiazin-3-ones
FeatureDescriptionReference
Reaction ConditionsRoom temperature, one-pot acs.orgnih.gov
Catalyst/AdditiveNone required acs.orgnih.gov
Product IsolationSimple extraction acs.orgnih.gov
SolventRecyclable ionic liquid ([omim][NO3]) acs.orgnih.gov
YieldsHigh acs.orgnih.gov
Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a valuable synthetic tool that facilitates the reaction between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. This is achieved through the use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to another where the reaction can occur.

In the synthesis of 1,4-benzothiazine derivatives, PTC has been successfully employed for the N-alkylation of the benzothiazine scaffold. Specifically, 3,4-dihydro-2H- acs.orgresearchgate.net-benzothiazin-3-one and its 2-benzylidene derivative have been alkylated at the nitrogen atom using various monohalogenated carbon chains under solid-liquid PTC conditions. researchgate.net This reaction utilizes potassium carbonate as the base, dimethylformamide as the solvent, and tetra-n-butylammonium bromide (TBAB) as the phase transfer catalyst, leading to the formation of N-alkylated products with varying yields depending on the length of the alkyl chain. researchgate.net

Table 4: N-Alkylation of 1,4-Benzothiazine Derivatives via Phase Transfer Catalysis
SubstrateAlkylating AgentCatalystBaseSolventReference
3,4-dihydro-2H- acs.orgresearchgate.net-benzothiazin-3-oneMonohalogenated carbon chainsTetrabutylammonium bromide (TBAB)K2CO3Dimethylformamide (DMF) researchgate.net
2-(benzylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-oneMonohalogenated carbon chainsTetrabutylammonium bromide (TBAB)K2CO3Dimethylformamide (DMF) researchgate.net

Combinatorial and Parallel Synthesis Strategies for Library Generation

Combinatorial chemistry and parallel synthesis have become indispensable tools in modern drug discovery for the rapid generation of large and diverse libraries of compounds for high-throughput screening. nih.gov These strategies have been effectively applied to the 3,4-dihydro-2H-1,4-benzothiazine scaffold to create extensive libraries of novel analogues.

A significant example is the development of a liquid-phase parallel synthesis approach for a combinatorial library of over 2600 novel 3,4-dihydro-2H-1,4-benzothiazine-6-carboxamides. acs.orgnih.gov This strategy commenced with commercially available 4-chloro- and 4-fluoro-3-nitrobenzoates and involved a sequence of high-yielding reactions that were amenable to parallel synthesis. acs.orgnih.gov The use of semi-automatic CombiSyn synthesizers facilitated the efficient production of this large library. acs.orgnih.gov A key feature of this approach was the avoidance of chromatographic purification throughout the entire reaction sequence, relying instead on simple workup and purification procedures to yield high-purity final products. acs.org

The synthetic route allowed for derivatization at multiple positions of the benzothiazine core, including N-alkylation and modification of the 6-carboxamide group. acs.org Furthermore, additional structural diversity was introduced through the oxidation of the sulfur atom to the corresponding sulfoxides. acs.org This comprehensive approach demonstrates the power of combinatorial and parallel synthesis in exploring the chemical space around the privileged 1,4-benzothiazine scaffold for the discovery of new biologically active compounds.

Table 5: Overview of Combinatorial Library Generation of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxamides
Library SizeSynthesis TypeStarting MaterialsKey FeaturesReference
>2600 compoundsLiquid-phase parallel synthesis4-chloro- and 4-fluoro-3-nitrobenzoatesSemiautomatic synthesis, No chromatographic purification, High-purity products acs.orgnih.gov

Derivatization Strategies and Structural Modifications of the 6 Chloro 3,4 Dihydro 2h 1,4 Benzothiazine Scaffold

Introduction of Substituents on the Benzene (B151609) Ring

The introduction of new substituents onto the benzene portion of the 6-chloro-3,4-dihydro-2H-1,4-benzothiazine scaffold is primarily governed by the principles of electrophilic aromatic substitution. The reactivity and orientation of incoming electrophiles are dictated by the electronic effects of the substituents already present on the ring: the chloro group at the C6 position and the dihydrothiazine ring fused at the C4a and C8a positions.

The dihydrothiazine portion of the molecule, specifically the nitrogen atom attached to the ring, also influences the substitution pattern. The nitrogen atom's lone pair can donate electron density to the aromatic ring, acting as an activating group and directing incoming electrophiles to the ortho and para positions relative to its point of attachment. In the case of the this compound scaffold, the key positions for substitution are C5, C7, and C8. The directing effects of the chloro group (to C5 and C7) and the dihydrothiazine ring must be considered collectively.

Common electrophilic substitution reactions that can be employed include:

Nitration: Introduction of a nitro group (-NO₂), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen (e.g., -Br, -I) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl (-R) or acyl (-COR) groups, respectively. wikipedia.org, nih.gov These reactions are catalyzed by strong Lewis acids like AlCl₃. wikipedia.org However, Friedel-Crafts reactions can be challenging on deactivated rings and may be accompanied by rearrangements or poly-substitution. wikipedia.org

The precise regioselectivity of these reactions on the this compound scaffold would require specific experimental investigation, as the interplay between the directing effects of the existing substituents can be complex. Often, it is synthetically more feasible to construct the benzothiazine ring from an already polysubstituted benzene derivative.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Potential Product(s)
Nitration HNO₃, H₂SO₄ Nitro-6-chloro-3,4-dihydro-2H-1,4-benzothiazine
Bromination Br₂, FeBr₃ Bromo-6-chloro-3,4-dihydro-2H-1,4-benzothiazine
Acylation RCOCl, AlCl₃ Acyl-6-chloro-3,4-dihydro-2H-1,4-benzothiazine

Modifications at the Thiazine (B8601807) Ring Nitrogen (N-alkylation, N-acylation)

The secondary amine nitrogen (N-4) in the dihydrothiazine ring is a prime site for modification through N-alkylation and N-acylation reactions. These modifications are crucial for expanding the chemical diversity of the scaffold and influencing its biological properties.

N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by reacting the parent benzothiazine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the nitrogen, increasing its nucleophilicity and facilitating the substitution reaction. beilstein-journals.org Phase transfer catalysis conditions have also been employed for the N-alkylation of related benzothiazine systems. researchgate.net The choice of solvent and reaction conditions can be optimized to achieve high yields. For example, a series of N-alkylated pyrazolo-1,2-benzothiazine derivatives were synthesized by reacting the core structure with various 2-chloro-N-aryl/benzyl/cyclohexylacetamides in acetonitrile (B52724) with K₂CO₃. beilstein-journals.org

N-acylation introduces an acyl group to the thiazine nitrogen, forming an amide linkage. This is generally accomplished by reacting the benzothiazine with an acyl chloride or acid anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. These reactions typically proceed under mild conditions.

These modifications not only alter the steric and electronic properties of the molecule but can also serve as handles for further functionalization.

Table 2: Examples of N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Base/Catalyst Product Class
N-Alkylation Alkyl halide (e.g., CH₃I) K₂CO₃, NaH 4-Alkyl-6-chloro-3,4-dihydro-2H-1,4-benzothiazine
N-Alkylation 2-Chloro-N-arylacetamide K₂CO₃ 4-(Arylacetamido)-6-chloro-3,4-dihydro-2H-1,4-benzothiazine
N-Acylation Acyl chloride (e.g., CH₃COCl) Triethylamine 4-Acyl-6-chloro-3,4-dihydro-2H-1,4-benzothiazine

Functionalization at Carbonyl and Alkyl Positions of the Thiazine Ring

Further derivatization can be achieved by modifying the carbon framework of the thiazine ring. A common strategy involves the introduction of a carbonyl group at the C-3 position to form a 2,3-dihydro-2H-1,4-benzothiazin-3-one. This lactam structure provides a reactive handle for various chemical transformations.

The synthesis of this key intermediate often involves the condensation of a substituted 2-aminothiophenol (B119425) with chloroacetic acid or its derivatives. researchgate.net Once formed, the methylene (B1212753) group at the C-2 position, being adjacent to the carbonyl, becomes acidic and can be functionalized. For instance, it can undergo condensation reactions with aldehydes, such as benzaldehyde, in the presence of a base like sodium methoxide (B1231860) to yield 2-benzylidene derivatives. researchgate.net This exocyclic double bond can then be a site for further reactions.

Additionally, the C-2 position can be functionalized by reacting the 2-aminothiophenol precursor with α-halo esters or other α-substituted carbonyl compounds, leading to derivatives with substituents at C-2 or C-3. cbijournal.com For example, the reaction of 2-aminothiophenol with maleic anhydride yields a 3-oxo-1,4-benzothiazine-2-yl)acetic acid derivative, which can be further modified. cbijournal.com

Table 3: Functionalization of the Thiazine Ring Carbons

Position Precursor Reagent/Reaction Resulting Moiety
C-3 2-Aminothiophenol Chloroacetic acid Carbonyl group (lactam)
C-2 3-Oxo-benzothiazine Benzaldehyde, NaOMe 2-Benzylidene group

Incorporation of Diverse Heterocyclic Moieties

Attaching other heterocyclic rings to the this compound scaffold is a widely used strategy in drug discovery to create hybrid molecules with potentially enhanced or novel biological activities. These moieties can be introduced at various positions, most commonly via the thiazine nitrogen or off a functional group on the benzothiazine core.

One common approach is to first perform an N-alkylation with a reagent that contains a terminal alkyne or azide. This functionalized benzothiazine can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to form a 1,2,3-triazole ring linking the benzothiazine to another molecular fragment. nih.gov For instance, a 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] osi.lvbeilstein-journals.orgthiazine 1,1-dioxide intermediate was reacted with various aryl azides in the presence of CuI to synthesize a library of 1,2,3-triazole-piperazin-benzothiazine derivatives. nih.gov

Pyrazoles are another class of heterocycles that have been incorporated. This can be achieved through condensation reactions. For example, a 2H,4H-2-hydrazinocarbonyl methyl-3-oxo-1,4-benzothiazine can be reacted with acetyl acetone (B3395972) derivatives to form pyrazole-containing compounds. cbijournal.comresearchgate.net The synthesis of pyrazoles often involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govorganic-chemistry.org

These strategies allow for the systematic exploration of the chemical space around the core scaffold by introducing a wide variety of five- and six-membered heterocycles, such as triazoles, pyrazoles, piperazines, and others, each contributing unique structural and electronic features to the final molecule. nih.govresearchgate.netnih.gov

Table 4: Examples of Incorporated Heterocyclic Moieties

Heterocycle Method of Incorporation Linkage Point
1,2,3-Triazole Copper-catalyzed azide-alkyne cycloaddition (CuAAC) N-4 via an alkyl spacer
Pyrazole Condensation of a hydrazine derivative with a β-diketone C-2 via a carbonylmethyl linker
Piperazine (B1678402) Nucleophilic substitution C-3

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the this compound scaffold can be critical for biological activity, as different enantiomers of a drug often exhibit distinct pharmacological and toxicological profiles. Stereoselective synthesis aims to produce a single enantiomer in high purity.

A primary strategy for achieving this is to start the synthesis with a chiral building block. For the closely related 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide, an enantioselective synthesis was developed starting from optically pure (S)- and (R)-methyl 2-acetamido-3-(3-chlorophenyl)propanoates. osi.lv This chiral amino acid derivative serves as the source of stereochemistry. The synthesis proceeds through several steps, including sulfochlorination and subsequent cyclization to form the chiral thiazine ring, with the stereocenter at the C-3 position being preserved throughout the reaction sequence. osi.lv

This approach highlights a key principle in asymmetric synthesis: the use of a "chiral pool" starting material to construct the desired stereocenter in the final molecule. Preventing racemization during intermediate steps, such as ester hydrolysis, is a critical consideration in such syntheses. osi.lv While this example pertains to a 1,2-benzothiazine, the same strategy of employing chiral precursors, such as chiral amino acids or α-halo esters, can be adapted for the stereoselective synthesis of this compound derivatives, particularly for introducing chirality at the C-2 or C-3 positions.

Structure Activity Relationship Sar Studies for 1,4 Benzothiazine Derivatives

Elucidation of Structural Features Influencing Biological Activities

The biological activity of 1,4-benzothiazine derivatives is intricately linked to their structural features. The core 1,4-benzothiazine nucleus, a fusion of a benzene (B151609) and a thiazine (B8601807) ring, serves as a versatile template for chemical modifications that can significantly modulate its pharmacological properties. cbijournal.comresearchgate.net The biological activity of many 1,4-benzothiazines is comparable to that of phenothiazines, which is attributed to the presence of a fold along the nitrogen-sulfur axis, conferring a specific three-dimensional structure. cbijournal.comresearchgate.net

Key structural elements that influence the biological activities of 1,4-benzothiazine derivatives include:

The nature of the heterocyclic skeleton: Studies have shown that altering the core structure, for instance by replacing the 1,4-benzothiazine skeleton with a 1,4-benzoxazine, can lead to a decrease in certain biological activities such as apoptosis induction. nih.gov

The side chain substituents: The type and position of substituents on the side chains attached to the core structure play a pivotal role. For example, replacing an imidazole (B134444) group in the side chain with different piperazine (B1678402) moieties has been shown to reduce apoptotic activity. nih.gov Conversely, the removal of a hydroxyl group from the side chain, either through dehydration to an olefin or conversion to an ether, has been found to increase activity. nih.gov

Substituents on the benzene ring: Modifications to the benzene portion of the benzothiazine ring system can significantly impact activity. The introduction of various functional groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Oxidation state of the sulfur atom: Oxidation of the sulfur atom in the thiazine ring to a sulfone (SO2) can lead to changes in the biological activity profile. For instance, certain 4H-1,4-benzothiazine-1,1-dioxides have been synthesized and evaluated for their pharmacological properties. eurjchem.com

The diverse biological activities exhibited by 1,4-benzothiazine derivatives, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer effects, underscore the importance of these structural features in determining their therapeutic potential. researchgate.netresearchgate.net

Impact of Halogenation (e.g., 6-chloro substitution) on Molecular Interactions

Halogenation, the introduction of one or more halogen atoms into a molecule, is a common strategy in medicinal chemistry to enhance the potency and modulate the physicochemical properties of a drug candidate. In the context of 1,4-benzothiazine derivatives, the position and nature of the halogen substituent can have a profound impact on their molecular interactions and biological activity. The 6-chloro substitution is a noteworthy example.

The presence of a halogen, such as chlorine, at the 6-position of the benzothiazine ring can influence the molecule's:

Electronic properties: Chlorine is an electron-withdrawing group, which can alter the electron distribution within the aromatic ring. This can influence the molecule's reactivity and its ability to form hydrogen bonds or other non-covalent interactions with biological targets.

Steric hindrance: The size of the halogen atom can introduce steric bulk, which may either promote or hinder binding to a specific target, depending on the topography of the binding site.

While direct and extensive SAR studies specifically detailing the effects of 6-chloro substitution on the molecular interactions of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine are not extensively detailed in the provided context, the principles of halogenation in drug design are well-established. For instance, in a study of halogenated benzothiadiazine derivatives, while not a direct analogue, cytotoxicity was evaluated, and it was found that certain halogenated compounds exhibited significant antineoplastic effects. nih.gov This highlights the potential of halogenation to significantly enhance biological activity.

Role of Substituents on the Thiazine Ring in Modulating Activity

Substituents on the thiazine ring of the 1,4-benzothiazine scaffold are critical in modulating the biological activity of these compounds. The nature, size, and electronic properties of these substituents can fine-tune the pharmacological profile, leading to enhanced potency and selectivity for specific biological targets.

For example, a study on novel 1,4-benzothiazine-3-one derivatives investigated the impact of different substituents at the 4-position of the thiazine ring on their anticonvulsant activity. nih.gov The study synthesized two series of compounds: one with alkyl substitutions and another with aryl substitutions. The results indicated that the nature of the substituent at this position was a key determinant of the anticonvulsant effect. Specifically, compound 4h (4-(4-bromo-benzyl)-4H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one) demonstrated promising activity in a chemically-induced seizure model. nih.gov This suggests that an aryl substituent, particularly a halogenated one, at the N-4 position can be beneficial for this specific biological activity.

Furthermore, another study focused on 2H-1,4-benzothiazin-3(4H)-one derivatives with (4-phenyl-1-piperazinyl)alkyl moieties at the 2-position of the thiazine ring. nih.gov These compounds were evaluated for their calcium and calmodulin antagonistic activities, as well as their antihypertensive effects. The findings revealed that while these compounds were generally weak calcium channel blockers, many exhibited moderate to potent calmodulin antagonistic activity. Notably, certain derivatives showed potent antihypertensive effects, indicating that the substituent at the 2-position of the thiazine ring plays a crucial role in defining the pharmacological profile. nih.gov

The following table summarizes the impact of different substituents on the thiazine ring on the biological activity of 1,4-benzothiazine derivatives based on the discussed studies:

Base ScaffoldPosition of SubstitutionSubstituent TypeObserved Biological ActivityReference
1,4-Benzothiazin-3-oneN-4AlkylAnticonvulsant nih.gov
1,4-Benzothiazin-3-oneN-4Aryl (e.g., 4-bromo-benzyl)Promising Anticonvulsant nih.gov
2H-1,4-Benzothiazin-3(4H)-oneC-2(4-phenyl-1-piperazinyl)alkylCalmodulin antagonism, Antihypertensive nih.gov

Mechanistic Investigations in Organic and Biological Contexts

Reaction Mechanisms of 1,4-Benzothiazine Formation and Transformation

The synthesis of the 1,4-benzothiazine ring system can be achieved through various mechanistic pathways, often starting from 2-aminothiophenol (B119425) (2-ATP) or its derivatives.

One of the most common strategies involves the reaction of 2-ATP with compounds containing two electrophilic centers. For instance, the reaction with α-bromoacetophenones proceeds via an initial nucleophilic attack by the sulfur atom of 2-ATP on the α-carbon of the ketone, displacing the bromide. nih.gov This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, leading to the formation of the thiazine (B8601807) ring. nih.gov Another pathway involves a Michael addition of the thiol group to an appropriate acceptor, followed by an intramolecular condensation to yield the benzothiazine system. nih.gov

The reaction can also be initiated by the oxidation of 2-aminothiophenol to its corresponding disulfide, bis(o-aminophenyl)disulfide. This disulfide then reacts with a 1,3-dicarbonyl compound to form an enamine intermediate, which subsequently cyclizes through nucleophilic attack to form the 1,4-benzothiazine derivative. nih.gov

A regioselective synthesis has been reported from the reaction of 2-aminothiophenol with α-cyano α-alkoxy carbonyl epoxides. acgpubs.orgresearchgate.net The mechanism is proposed to proceed through a regioselective opening of the epoxide ring initiated by a nucleophilic attack from the highly nucleophilic sulfur atom, followed by a subsequent attack from the nitrogen atom of the amino group to complete the cyclization. acgpubs.org

Beyond formation, 1,4-benzothiazines can undergo transformations. A notable example is a nucleophile-induced ring contraction. beilstein-journals.orgnih.gov This process involves the cleavage of the sulfur-carbon bond within the 1,4-benzothiazine ring, leading to the formation of a more stable, five-membered 1,3-benzothiazole derivative. beilstein-journals.orgnih.gov

Starting Materials Key Mechanistic Steps Product Type Reference
2-Aminothiophenol + α-Bromoacetophenone1. Nucleophilic attack by sulfur on α-carbon. 2. Intramolecular cyclization (N attack on C=O).1,4-Benzothiazine nih.gov
2-Aminothiophenol + 1,3-Dicarbonyl1. Oxidation of 2-ATP to disulfide. 2. Formation of enamine intermediate. 3. Intramolecular cyclization.1,4-Benzothiazine nih.gov
2-Aminothiophenol + Epoxide1. Regioselective epoxide opening by sulfur. 2. Intramolecular cyclization by nitrogen.1,4-Benzothiazine acgpubs.orgresearchgate.net
Pyrrolo[2,1-c] rsc.orgresearchgate.netbenzothiazine + Nucleophile1. Nucleophilic attack. 2. Cleavage of S-C bond in the thiazine ring.1,3-Benzothiazole beilstein-journals.orgnih.gov

Pathways of Oxidative Ring Expansion

An innovative approach to forming dihydro-1,4-benzothiazine derivatives involves the oxidative ring expansion of 2-aminobenzothiazoles. rsc.orgrsc.org This metal-free method provides an efficient route to the dihydro-1,4-benzothiazine core. rsc.orgrsc.org

The proposed mechanism for this transformation begins with the oxidative dehydrogenation of the primary amino group of the 2-aminobenzothiazole (B30445) substrate by an oxidizing agent such as iodobenzene (B50100) diacetate (PhI(OAc)₂). rsc.org This oxidation facilitates the opening of the thiazole (B1198619) ring, generating a reactive ring-opened intermediate. rsc.org This intermediate then undergoes a [4+2] heteroannulation (cycloaddition) reaction with an olefin. rsc.org This final step constructs the six-membered 1,4-benzothiazine ring, yielding the desired product. rsc.orgrsc.org A similar ring expansion of benzothiazoles has also been promoted using an I₂/K₂S₂O₈ system. nih.gov

Theoretical Approaches to Reaction Pathways

Computational chemistry provides powerful tools for elucidating the reaction pathways and electronic properties of 1,4-benzothiazine derivatives. Density Functional Theory (DFT) is a commonly employed method to investigate the geometries and energies of reactants, transition states, and products. rsc.org

For example, DFT calculations using the B3LYP functional with the 6-31G(d) basis set have been used to obtain the optimized geometry of 1,4-benzothiazine derivatives. rsc.org These theoretical models allow for the correlation of calculated parameters, such as bond lengths and angles, with experimental data obtained from techniques like X-ray crystallography. rsc.org Furthermore, theoretical calculations of NMR chemical shifts show good agreement with experimental values, validating the computed structures. rsc.org

Molecular Basis of Interaction with Biological Targets (e.g., enzymes, receptors, proteins)

The diverse pharmacological activities of 1,4-benzothiazine derivatives stem from their ability to interact with a variety of biological targets. researchgate.netnih.gov Molecular docking and other in silico methods are instrumental in understanding these interactions at the molecular level.

Derivatives of the 1,4-benzothiazine scaffold have been investigated as potential anticancer agents. rjeid.comresearchgate.net Molecular docking studies have shown that these compounds can bind to the active sites of crucial inflammatory proteins implicated in cancer progression, such as Interleukin-8 (IL-8). rjeid.comresearchgate.net For instance, propyl 3-methyl-3,4-dihydro-2H-benzo[b] rsc.orgresearchgate.netthiazine-2-carboxylate was identified as having a high binding affinity for IL-8, suggesting a potential mechanism for its anti-lung cancer activity. rjeid.comresearchgate.net

The structurally related 1,2-benzothiazine scaffold, found in the anti-inflammatory drug Meloxicam, is known to bind to the active site of cyclooxygenase (COX-1 and COX-2) enzymes, thereby blocking their function. researchgate.netwikipedia.org

Furthermore, molecular docking studies have explored the interaction of benzothiazole (B30560) derivatives, a related heterocyclic system, with various enzymes. These studies have identified potential inhibitors of GABA-aminotransferase, where the compounds form favorable hydrogen bonds with key amino acid residues in the enzyme's active site. researchgate.net Other studies have modeled the binding of benzothiazole-thiazole hybrids to the ATP binding site of the p56lck protein kinase, revealing interactions with the hinge region and allosteric sites that are crucial for inhibition. biointerfaceresearch.com Similarly, interactions with acetylcholinesterase and Rho6 protein have been computationally modeled, identifying key hydrogen bond and arene-cation interactions with specific amino acid residues like Ser95, Glu138, and Arg96. nih.govnih.gov

A closely related chemical class, 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamides, has demonstrated high-affinity binding to serotonin-3 (5-HT3) receptors, acting as potent antagonists. nih.gov This highlights the ability of the general benzofused, six-membered heterocyclic structure to effectively interact with specific receptor binding pockets.

Compound Class Biological Target Key Interactions/Binding Mode Potential Activity Reference
1,4-Benzothiazine derivativeInterleukin-8 (IL-8)High binding affinity in docking simulation.Anti-cancer rjeid.comresearchgate.net
1,2-Benzothiazine (Meloxicam)COX-1 and COX-2Binds to the enzyme active site.Anti-inflammatory researchgate.netwikipedia.org
Benzothiazole derivativeGABA-aminotransferaseHydrogen bonding with active site residues.Anticonvulsant researchgate.net
Benzothiazole-thiazole hybridp56lck protein kinaseBinds to ATP binding site (hinge region, allosteric site).Anti-cancer biointerfaceresearch.com
1,4-Benzoxazine derivativeSerotonin-3 (5-HT3) ReceptorHigh-affinity binding to receptor.5-HT3 antagonist nih.gov

Computational and Theoretical Chemistry Studies of 6 Chloro 3,4 Dihydro 2h 1,4 Benzothiazine and Its Analogues

Quantum Chemical Calculations (e.g., Ab initio, Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. DFT has proven to be a reliable method for investigating the electronic structure of benzothiazine derivatives, offering a balance between computational cost and accuracy. nih.gov Methods such as the B3LYP hybrid functional, combined with basis sets like 6-311G(d,p) or 6-31G**, are frequently employed for these studies. researchgate.netresearchgate.net

A crucial first step in any computational study is geometry optimization, which determines the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For benzothiazine analogues, DFT calculations have been used to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com These theoretical values often show excellent agreement with experimental data obtained from X-ray crystallography, thereby validating the computational model. mdpi.com

For instance, studies on the crystal structure of a related compound, methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, revealed that the dihydrothiazine ring adopts a conformation that is intermediate between a sofa and a twist-boat. nih.gov Such detailed conformational analysis is readily accessible through DFT optimization and is critical for understanding how the molecule's shape influences its interactions and properties.

Table 1: Comparison of Selected Experimental (X-ray) and Theoretical (DFT) Geometric Parameters for a Triazine-Based Hydrazone Derivative This table serves as an example of the typical correlation between experimental and DFT-calculated values for complex heterocyclic systems.

ParameterBondExperimental Bond Length (Å)Theoretical Bond Length (Å)
Bond LengthN1-N21.3831.365
Bond LengthC7-N21.2871.291
Bond LengthC8-N31.3321.341
Bond LengthC15-N41.3401.349

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic properties. scispace.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

For benzothiazine and benzothiazole (B30560) derivatives, DFT calculations are used to determine the energies and spatial distributions of these orbitals. researchgate.net In many benzothiazine derivatives, the HOMO and LUMO are distributed on the benzothiazine moiety itself. researchgate.net Studies on a series of dimeric 1,2-benzothiazine scaffolds reported HOMO-LUMO gaps ranging from 4.43 to 5.12 eV, indicating substantial stability. nih.gov This analysis is vital for predicting how these molecules will participate in charge-transfer reactions.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Benzothiazine Analogues Data adapted from studies on related heterocyclic compounds to illustrate typical values.

Compound AnalogueEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
1,2-Benzothiazine Dimer 1-7.12-1.995.12
1,2-Benzothiazine Dimer 2-6.95-2.214.74
1,2-Benzothiazine Dimer 3-7.01-2.584.43
Hydrazinecarbodithioate Analogue-7.28-4.922.36

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution across a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded, where red indicates regions of high electron density (negative potential) that are attractive to electrophiles, and blue indicates regions of low electron density (positive potential) that are attractive to nucleophiles. Green and yellow represent areas of intermediate potential.

For heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, MEP analysis typically reveals that the negative potential is concentrated around these electronegative atoms, making them likely sites for hydrogen bonding and electrophilic attack. Conversely, the positive potential is often located around hydrogen atoms, particularly those attached to nitrogen (N-H), which are susceptible to nucleophilic attack. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are particularly useful for studying the interaction of small molecules like benzothiazine derivatives with larger biological systems, such as proteins or cell membranes. mdpi.com By simulating the physical movements of atoms and molecules over a specific period (often nanoseconds to microseconds), MD can assess the stability of a ligand-protein complex. nih.gov

A key metric derived from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of a protein's backbone atoms over time relative to a reference structure. A complex that reaches and maintains a stable, low RMSD value throughout the simulation is considered stable. MD simulations of benzothiadiazine derivatives embedded in a phospholipid bilayer have been used to understand their affinity for cell membranes and their solvation characteristics. mdpi.com Similarly, simulations of benzothiazole-protein complexes run for 100 nanoseconds have been used to confirm the stability of docking predictions. nih.gov

Table 3: Example Root Mean Square Deviation (RMSD) Data for a Ligand-Protein Complex from MD Simulation Illustrative data showing the stability of a complex over a 100 ns simulation.

Simulation Time (ns)Protein RMSD (Å)Ligand RMSD (Å)
00.00.0
201.80.9
402.11.1
602.01.0
802.21.2
1002.11.1

Molecular Docking Studies with Biological Macromolecules (e.g., Protein-Ligand Interactions)

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with the active site of a biological macromolecule, typically a protein. nih.gov This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.

Benzothiazine and its analogues have been the subject of numerous docking studies against a wide array of protein targets, reflecting their diverse pharmacological potential. These targets include enzymes implicated in cancer (e.g., Topoisomerase II, p56lck tyrosine kinase), inflammation (COX-2), and neurodegenerative diseases (acetylcholinesterase). nih.govnih.govbiointerfaceresearch.comajchem-a.com The results of docking studies are often reported as a binding energy or score, with lower values indicating a more favorable interaction. These studies also identify the specific types of non-covalent interactions—such as hydrogen bonds, π-π stacking, hydrophobic, and π-sulfur interactions—that stabilize the ligand in the protein's binding pocket and the key amino acid residues involved. nih.gov

Table 4: Summary of Molecular Docking Studies for Benzothiazine Analogues with Various Protein Targets

Compound AnalogueProtein TargetBinding Energy (kcal/mol)Key Interacting Residues
3,4-dichlorophenylpiperazine-1,2-benzothiazineTopoisomerase IIα-DNA-8.9Asp463, Met762, Tyr805
N-(benzo[d]thiazol-2-yl) acetamideCOX-2-8.5Arg120, Tyr355, Ser530
Azetidinone-benzothiazoleAcetylcholinesterase-11.27Tyr70, Asp72, Trp84, Tyr121
Benzothiazole-thiazole hybridp56lck kinase-9.7Met319, Glu317, Leu273

Prediction of Spectroscopic Signatures (NMR, IR, Raman)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming chemical structures. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. acdlabs.com The process involves optimizing the molecular geometry and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation. The predicted spectra can be compared with experimental results to assign signals and confirm the proposed structure. mdpi.com Recent benchmarks have identified specific functionals, such as WP04, as being highly accurate for predicting ¹H NMR shifts in solution. github.io

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can compute these vibrational frequencies with high accuracy. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. nih.gov These calculations help in assigning specific absorption bands in an experimental spectrum to particular molecular vibrations, such as N-H stretching, C=O stretching, or aromatic C-C bending modes. nih.gov

Table 5: Example of Calculated vs. Experimental Vibrational Frequencies for a Benzothiazine-Related Compound Illustrative data showing the correlation between theoretical and experimental IR spectroscopy.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(N-H)34613103N-H stretching
ν(C-H) aromatic30803010Aromatic C-H stretching
ν(C=C) aromatic16311608Aromatic ring stretching
ν(C=O)17501778Carbonyl stretching
ν(SO₂) asymmetric13451328Sulfonyl asymmetric stretching

Analysis of Reactivity Descriptors (e.g., Fukui functions)

In the field of computational and theoretical chemistry, reactivity descriptors derived from Density Functional Theory (DFT) serve as powerful tools for predicting the chemical behavior of molecules. Among these, Fukui functions are particularly insightful for identifying reactive sites within a molecule for electrophilic, nucleophilic, and radical attack. This analysis is crucial for understanding the interaction of molecules like 6-chloro-3,4-dihydro-2H-1,4-benzothiazine with biological targets and other chemical species.

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule as the total number of electrons is altered. By calculating the condensed Fukui functions for each atomic site, it is possible to pinpoint the atoms that are most susceptible to different types of chemical reactions. Specifically, the Fukui function for nucleophilic attack (f+) indicates the sites where an electron is most likely to be accepted, while the Fukui function for electrophilic attack (f-) points to the sites most prone to donating an electron. The function for radical attack (f0) is the average of f+ and f-.

While specific studies detailing the Fukui function analysis of this compound are not extensively available in the public domain, valuable insights can be drawn from computational studies on analogous structures, such as 6-chloro-3,4-dihydro-2H-1,2,4-benzothiazine-7-sulphonamide-1,1-dioxide. Spectroscopic and computational investigations on this related compound have utilized ab initio Hartree-Fock (HF) and DFT methods to analyze its reactivity. mjcce.org.mk

The analysis of local reactivity descriptors like the Fukui functions helps in explaining the chemical selectivity and identifying the reactive sites within a molecule. mjcce.org.mk For benzothiazine derivatives, these calculations can predict which atoms in the heterocyclic and benzene (B151609) rings are the most probable sites for electrophilic or nucleophilic attack.

Table 1: Conceptual Framework of Fukui Function Analysis

Reactivity DescriptorFormulaInterpretation
Fukui function for nucleophilic attackf+(r) = ρN+1(r) - ρN(r)Identifies sites susceptible to attack by nucleophiles (electron acceptors).
Fukui function for electrophilic attackf-(r) = ρN(r) - ρN-1(r)Identifies sites susceptible to attack by electrophiles (electron donors).
Fukui function for radical attackf0(r) = [ρN+1(r) - ρN-1(r)]/2Identifies sites susceptible to attack by radicals.

Note: In these formulas, ρN(r) represents the electron density at position r for a system with N electrons.

In a typical computational study of a substituted benzothiazine, the optimized molecular geometry would first be obtained using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following this, the Fukui functions would be calculated to determine the local reactivity. For this compound, it would be anticipated that the nitrogen and sulfur atoms, due to their electronegativity and lone pairs of electrons, would play a significant role in the molecule's reactivity. The presence of the electron-withdrawing chlorine atom on the benzene ring would also be expected to influence the electron distribution and, consequently, the reactivity of the aromatic carbon atoms.

The visualization of Fukui functions can further elucidate the most probable sites for electrophilic attacks. chemrxiv.org For instance, in a related study on a halogen-substituted compound, the analysis of Fukui functions was instrumental in identifying these reactive centers. chemrxiv.org

Exploration of Biological Activities and Pharmacological Targets of 1,4 Benzothiazine Derivatives Excluding Clinical Trials

Antimicrobial Properties: Investigation of Antibacterial and Antifungal Activities (in vitro)

Derivatives of 1,4-benzothiazine have demonstrated significant antimicrobial properties in laboratory settings. nih.govresearchgate.netnih.gov These compounds have been evaluated against a variety of pathogenic microorganisms, showcasing a broad spectrum of activity.

Numerous studies have highlighted the potential of 1,4-benzothiazine derivatives as antibacterial agents. For instance, a series of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. nih.gov Certain compounds within this series exhibited interesting antibacterial activity. nih.gov Another study focused on 2H,4H-2-[3,5-dimethyl-4-(substituted) phenyl azo pyrazol-1-yl] carbonyl methyl-3-oxo-1,4-benzothiazine derivatives, which showed convincing activity against Gram-positive bacteria like Bacillus subtilis and Streptococcus lactis. researchgate.net

In a different investigation, newly synthesized 1,4-benzothiazine-based bisamide derivatives were designed to target bacterial peptide deformylase (PDF) in Staphylococcus aureus. frontiersin.org Two of these derivatives showed promising in vitro antibacterial activity, with one compound also demonstrating the ability to inhibit biofilm formation by S. aureus at low concentrations. frontiersin.org Furthermore, some 4H-1,4-benzothiazines and their sulfone derivatives have been assessed for their antimicrobial effects. researchgate.net Specific derivatives in this group displayed good to excellent activity against both Gram-positive and Gram-negative bacterial strains. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected 1,4-Benzothiazine Derivatives

Derivative TypeBacterial Strains TestedObserved Activity
7-fluoro-3,4-dihydro-2H-1,4-benzothiazineGram-positive and Gram-negativeInteresting antimicrobial activity nih.gov
2H,4H-2-[3,5-dimethyl-4-(substituted) phenyl azo pyrazol-1-yl] carbonyl methyl-3-oxo-1,4-benzothiazineBacillus subtilis, Streptococcus lactis (Gram-positive)Convincing activity compared to ampicillin (B1664943) trihydrate researchgate.net
1,4-benzothiazine-based bisamidesStaphylococcus aureusPromising antibacterial activity and inhibition of biofilm formation frontiersin.org
4H-1,4-benzothiazines and sulfone derivativesGram-positive and Gram-negativeGood to excellent activity against various strains researchgate.net

The antifungal potential of 1,4-benzothiazine derivatives has also been a significant area of research. nih.govresearchgate.net A review of 1,4-benzothiazine azole derivatives highlighted their anti-Candida activity, with the chemical characteristics of the derivatives influencing their effectiveness. nih.gov Interestingly, some ether derivatives that showed little in vitro anti-Candida effect were found to be more active in vivo, suggesting they may be metabolized into active antifungal compounds or may enhance the host's immune response. nih.gov

One particular azole derivative of 1,4-benzothiazine, compound FS5, demonstrated poor in vitro antifungal activity against C. albicans but had a marked antifungal effect in a murine model. nih.gov This suggests that its in vivo efficacy could be due to its immunopotentiating properties on professional phagocytes. nih.gov Other research has also confirmed the antifungal properties of various synthesized 1,4-benzothiazine derivatives against different fungal species. researchgate.net

The mechanism of action for some of these compounds is believed to involve the inhibition of fungal growth and proliferation. For instance, ibrexafungerp, a novel antifungal agent, has shown in vitro activity against a range of Candida species, including some that are resistant to other antifungal drugs. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected 1,4-Benzothiazine Derivatives

Derivative TypeFungal Strains TestedObserved Activity/Mechanism
1,4-benzothiazine azole derivativesCandida speciesAnti-Candida activity; ether derivatives more active in vivo nih.gov
Compound FS5 (azole derivative)Candida albicansPoor in vitro activity but marked in vivo effect, possibly via immunopotentiation nih.gov
Various synthesized derivativesDifferent fungal speciesGeneral antifungal properties confirmed researchgate.net
IbrexafungerpCandida species (including azole-resistant)Potent in vitro activity mdpi.com

Anti-Inflammatory Potential and Related Mechanisms (in vitro)

Several studies have investigated the anti-inflammatory properties of 1,4-benzothiazine derivatives. A series of dihydro-4H-1,4-benzothiazine derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov In vitro assays, such as the inhibition of protein denaturation, have been used to screen for anti-inflammatory effects. researchgate.netmdpi.com The denaturation of proteins is a well-documented cause of inflammation, and compounds that can prevent this process are considered to have potential as anti-inflammatory agents. mdpi.com

Some 1,2-benzothiazine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov The ability to selectively inhibit COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it may reduce gastrointestinal side effects. nih.gov Molecular docking studies have been employed to understand the interaction of these derivatives with the active sites of COX enzymes. nih.gov

Anticancer Activity Studies (in vitro cytotoxicity against cell lines, mechanistic insights)

The anticancer potential of 1,4-benzothiazine derivatives has been explored against various cancer cell lines. tandfonline.comfigshare.comnih.govresearchgate.net A series of 1,4-benzothiazine derivatives were designed and synthesized to evaluate their antitumor properties, particularly against colorectal cancer. tandfonline.com In vitro screening of these compounds against the HT-29 human colorectal cancer cell line identified two derivatives that were active at low micromolar concentrations. tandfonline.comfigshare.com

Other studies have reported the synthesis of pyrazolobenzothiazine derivatives and their evaluation for anticancer activity against a panel of six different human cancer cell lines. researchgate.net Several of these compounds were found to be more active than the standard anticancer drug 5-fluorouracil (B62378) against human oral carcinoma cells (KB). researchgate.net The cytotoxic effects of these compounds are often evaluated using assays like the MTT assay, which measures cell viability. researchgate.net

The mechanisms underlying the anticancer activity of these derivatives are also under investigation. Some 1,4-benzothiazine derivatives are known to induce apoptosis (programmed cell death) in cancer cells. researchgate.net This process can involve complex signaling pathways, including the activation of caspases and the release of cytochrome-c from mitochondria. researchgate.net

Table 3: In Vitro Anticancer Activity of Selected 1,4-Benzothiazine Derivatives

Derivative TypeCancer Cell Line(s)Observed Activity
Substituted 1,4-benzothiazinesHT-29 (colorectal cancer)Active at low micromolar concentrations tandfonline.comfigshare.com
PyrazolobenzothiazinesKB (oral carcinoma), MCF-7 (breast), A549 (lung), Hep-G2 (liver), SGC-7901 (gastric), S1 (colon)Several compounds more active than 5-fluorouracil against KB cells researchgate.net
Quinoline fused 1,4-benzothiazinesVariousSome compounds exhibit activity against multiple cell lines researchgate.net

Neurobiological Investigations (e.g., neuroprotective effects, interaction with CNS targets at molecular level)

The neuroprotective potential of 1,4-benzothiazine derivatives is an emerging area of research. nih.govunisi.it Certain derivatives have been shown to protect neuronal cells from damage induced by excitotoxicity and oxidative stress. unisi.it For example, some amidine 4H-3,1-benzothiazine derivatives were found to reduce glutamate (B1630785) and LDH release in an oxygen/glucose deprivation and reperfusion model, which mimics ischemic conditions in the brain. unisi.it These compounds also significantly reduced cytotoxicity induced by glutamate and 6-hydroxydopamine in neuroblastoma cells. unisi.it

The mechanism of neuroprotection may involve the modulation of various cellular pathways. Some derivatives have been shown to limit the formation of reactive oxygen species (ROS) in neuronal preparations. unisi.it Additionally, procyanidins, which share some structural similarities with certain benzothiazine derivatives, have been shown to exert neuroprotective effects by activating the Nrf2/ARE pathway and mitigating oxidative damage. mdpi.com

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function, has a glycine (B1666218) binding site that modulates its activity. nih.govmdpi.com Dysfunction of the NMDA receptor is implicated in various neurological and psychiatric disorders. nih.govfrontiersin.org While direct evidence for the interaction of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine with the NMDA receptor glycine binding site is limited in the provided search results, the broader class of heterocyclic compounds is known to interact with various CNS targets.

Research has identified compounds that act as antagonists at the glycine site of the NMDA receptor. nih.gov These antagonists can inhibit the activity of the receptor, which may have therapeutic implications. nih.gov The development of selective modulators for the NMDA receptor is a promising approach for treating a range of neurological conditions. nih.govmdpi.com

Hypothesized Roles in Neurodegenerative Pathways

Derivatives of the 1,4-benzothiazine scaffold have been investigated for their potential to interact with biological targets implicated in neurodegenerative diseases. Research has primarily focused on their role as enzyme inhibitors, which may offer therapeutic avenues for conditions such as Alzheimer's and Parkinson's disease.

One area of investigation is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov A deficiency in cholinergic signaling is a known factor in the cognitive decline associated with Alzheimer's disease. anadolu.edu.tr In this context, a series of thiadiazole hybrid compounds with benzothiazine derivatives were developed and evaluated for their ability to inhibit AChE. nih.gov Two compounds in particular, 3i and 3j, demonstrated significant inhibitory activity against AChE, with IC50 values of 0.027 µM and 0.025 µM, respectively. nih.gov These values are comparable to the reference drug donepezil, which has an IC50 of 0.021 µM. nih.gov Molecular docking simulations suggest that these compounds interact with the active site of the enzyme in a manner similar to donepezil. nih.gov

Furthermore, the potential for dual-inhibition of both acetylcholinesterase and monoamine oxidase B (MAO-B) has been explored as a therapeutic strategy for Alzheimer's disease. anadolu.edu.tr A novel benzothiazole (B30560) derivative, compound 4f, was found to inhibit both AChE and MAO-B with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. anadolu.edu.tr This dual activity is significant as MAO-B is involved in the degradation of dopamine, and its inhibition may offer neuroprotective effects.

In the context of Parkinson's disease, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed as multifunctional agents. nih.gov One compound from this series, 3h, was identified as a potent and selective inhibitor of MAO-B with an IC50 value of 0.062 µM. nih.gov The inhibition was found to be competitive and reversible. nih.gov

Table 1: Inhibitory Activity of 1,4-Benzothiazine Derivatives in Neurodegenerative Pathways

Compound Target Enzyme IC50 Value Disease Context
3i Acetylcholinesterase (AChE) 0.027 µM Alzheimer's Disease
3j Acetylcholinesterase (AChE) 0.025 µM Alzheimer's Disease
4f Acetylcholinesterase (AChE) 23.4 ± 1.1 nM Alzheimer's Disease
4f Monoamine Oxidase B (MAO-B) 40.3 ± 1.7 nM Alzheimer's Disease
3h Monoamine Oxidase B (MAO-B) 0.062 µM Parkinson's Disease

Cardiovascular System Modulation (e.g., vasorelaxant, anti-arrhythmic, anti-hypertensive effects at cellular/molecular level)

The 1,4-benzothiazine nucleus is a structural component of various compounds that exhibit modulatory effects on the cardiovascular system. nih.govresearchgate.netresearchgate.net Research at the cellular and molecular level has identified several mechanisms through which these derivatives exert their effects, including vasorelaxant, anti-arrhythmic, and anti-hypertensive activities. nih.govresearchgate.net

One of the primary mechanisms of action is the modulation of ion channels. A series of 1,4-benzothiazines, designed as analogs of cromakalim, have been synthesized and identified as potent potassium channel openers (KCOs). nih.gov Specifically, these compounds target ATP-sensitive potassium (KATP) channels. nih.gov Their vasorelaxant effects were competitively antagonized by glibenclamide, a known KATP channel blocker, confirming the involvement of this channel in their pharmacological action. nih.gov The most potent compounds in this series, 4c, 5c, and 6c, which feature a cyclopentenone ring at the N-4 position and an electron-withdrawing group at the C-6 position, were found to be at least 10,000 times more potent than the reference compound, levcromakalim. nih.gov

In addition to their effects on potassium channels, some 1,4-benzothiazine derivatives have been shown to act as calcium channel blockers. nih.gov A study of 2H-1,4-benzothiazin-3(4H)-one derivatives with (4-phenyl-1-piperazinyl)alkyl moieties at the 2-position revealed that these compounds were generally weak calcium channel blockers but exhibited moderate to potent calmodulin antagonistic activity. nih.gov Calmodulin is a calcium-binding protein that plays a crucial role in various cellular processes, including smooth muscle contraction. By antagonizing calmodulin, these compounds can interfere with calcium-dependent signaling pathways, leading to vasorelaxation and a subsequent antihypertensive effect. nih.gov Specifically, 2-[3-(4-(4-fluorophenyl)-1-piperazinyl]propyl]-2H-1,4-benzothiazin-3(4H)-one derivatives 45, 74, and 75 demonstrated potent antihypertensive effects in spontaneously hypertensive rats. nih.gov

Table 2: Cardiovascular Modulatory Effects of 1,4-Benzothiazine Derivatives

Derivative Class Proposed Mechanism of Action Observed Effect
N-4 and C-6 substituted 1,4-benzothiazines ATP-sensitive potassium channel (KATP) opening Vasorelaxation
2H-1,4-benzothiazin-3(4H)-one derivatives Calmodulin antagonism, weak calcium channel blockade Antihypertensive

Immunomodulatory Activity

Derivatives of 1,4-benzothiazine have been reported to possess immunomodulatory properties. nih.govresearchgate.netresearchgate.netnih.gov These activities are attributed to their ability to influence the response of the immune system, including the modulation of inflammatory pathways and cytokine production. nih.gov

One study investigated the anti-arthritic potential of a novel benzothiazine derivative, 3-ethoxy-4-hydroxyphenyl derivative (EHP), in a rat model of rheumatoid arthritis. nih.gov The results indicated that treatment with EHP significantly reduced the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and prostaglandin-E2 (PGE2). nih.gov Concurrently, the levels of anti-inflammatory cytokines, interleukin-4 (IL-4) and interleukin-10 (IL-10), were increased. nih.gov Furthermore, EHP was found to suppress the proliferation of concanavalin (B7782731) A (ConA)-stimulated splenocytes, suggesting an inhibitory effect on T-cell activation. nih.gov These findings point towards the immunomodulatory and anti-inflammatory effects of this benzothiazine derivative. nih.gov

The immunomodulating activity of 1,4-benzothiazine azole derivatives has also been noted in the context of their antifungal properties. nih.gov It has been suggested that the in vivo efficacy of these compounds may be enhanced by their ability to stimulate a protective immune response, in addition to their direct antifungal action. nih.gov

Table 3: Immunomodulatory Effects of a 1,4-Benzothiazine Derivative (EHP)

Biomarker Effect of EHP Treatment Implication
TNF-α Reduced Anti-inflammatory
IL-17 Reduced Anti-inflammatory
PGE2 Reduced Anti-inflammatory
IL-4 Increased Anti-inflammatory
IL-10 Increased Anti-inflammatory
Splenocyte Proliferation Suppressed Immunosuppressive

Enzyme Inhibition Studies (e.g., aldose reductase inhibition)

The inhibition of enzymes is a key area of research for 1,4-benzothiazine derivatives, with a notable focus on aldose reductase. nih.govresearchgate.net Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. rsc.orgmdpi.com

A series of benzothiazine derivatives were designed and synthesized as potential aldose reductase inhibitors. rsc.org Within this series, compounds with a phenolic hydroxyl-substituted N2-aromatic side chain and a C4-acetic acid head group were found to be potent and selective inhibitors of aldose reductase. rsc.org The most active compound, 8a, which has a phenolic 4-hydroxyl at the N2-styryl side chain, exhibited an IC50 value of 0.094 µM. rsc.org

In a separate study, several multifunctional benzothiadiazine derivatives were synthesized and evaluated for their ability to inhibit aldose reductase. nih.gov The majority of these compounds demonstrated good inhibitory activity, highlighting the potential of the benzothiadiazine scaffold for the development of drugs to manage diabetic complications. nih.gov

Table 4: Aldose Reductase Inhibitory Activity of 1,4-Benzothiazine Derivatives

Compound/Derivative Class Key Structural Features IC50 Value
8a Phenolic 4-hydroxyl at N2-styryl side chain 0.094 µM
Multifunctional benzothiadiazine derivatives Not specified Good inhibitory activity

Antioxidant Properties

Several studies have highlighted the antioxidant properties of 1,4-benzothiazine derivatives. nih.govnih.govresearchgate.netnih.gov This activity is often attributed to their ability to scavenge free radicals, which are implicated in oxidative stress and cellular damage.

In a study of multifunctional aldose reductase inhibitors based on a 2H-benzothiazine 1,1-dioxide framework, all compounds with an N2-styryl side chain demonstrated good antioxidant activity in the DPPH radical scavenging test. rsc.org Notably, derivatives with a phenolic hydroxyl-substituted N2-styryl group were potent both as aldose reductase inhibitors and as antioxidants. rsc.org

Similarly, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were evaluated for their antioxidant effects. nih.gov The representative compound, 3h, displayed an excellent oxygen radical absorbance capacity (ORAC) of 2.27 Trolox equivalents. nih.gov

Furthermore, multifunctional benzothiadiazine derivatives have been synthesized and shown to possess strong antioxidant activity. nih.gov One compound, in particular, was highly active in both the DPPH radical scavenging and malondialdehyde (MDA) inhibition assays. nih.gov At a concentration of 100µM, this compound achieved a DPPH radical scavenging rate of 98.0%. nih.gov

The antioxidant potential of 1,4-benzothiazine derivatives suggests their utility in conditions associated with oxidative stress. mdpi.comnih.gov

Table 5: Antioxidant Activity of 1,4-Benzothiazine Derivatives

Derivative Class/Compound Assay Result
N2-styryl substituted 2H-benzothiazine 1,1-dioxides DPPH radical scavenging Good antioxidant activity
3h (a 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative) ORAC 2.27 Trolox equivalents
Multifunctional benzothiadiazine derivative DPPH radical scavenging 98.0% scavenging at 100µM
Multifunctional benzothiadiazine derivative MDA inhibition Extremely active

Analytical Methodologies in 6 Chloro 3,4 Dihydro 2h 1,4 Benzothiazine Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of benzothiazine derivatives. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments reveal the types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

While specific spectral data for 6-chloro-3,4-dihydro-2H-1,4-benzothiazine is not readily found, analysis of related structures provides insight into the expected chemical shifts and coupling patterns. For instance, studies on various substituted 2,1-benzothiazine derivatives show characteristic signals for the methylene (B1212753) (-CH₂-) protons of the dihydrothiazine ring and distinct aromatic protons. nih.gov

Illustrative ¹H and ¹³C NMR Data for a Related Benzothiazine Derivative:

The following table presents NMR data for a derivative, 4-(((2-Chloro-6-methylquinolin-3-yl)methylene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c] nih.govrsc.orgthiazine (B8601807) 2,2-dioxide, which illustrates the type of information obtained from NMR studies. nih.gov

Technique Observed Chemical Shifts (δ) in ppm Interpretation
¹H NMR 2.64 (s, 3H, –CH₃), 3.34 (s, 3H, N–CH₃), 4.97 (s, 2H, –CH₂–), 7.29-8.36 (m, Ar–H)Signals correspond to methyl, N-methyl, methylene, and aromatic protons.
¹³C NMR 15.3 (–CH₃), 33.2 (N–CH₃), 50.2 (–CH₂–), 120.2-159.6 (aromatic carbons)Resonances are assigned to the different carbon atoms in the molecule.

Data recorded in DMSO-d₆. s = singlet, m = multiplet.

DEPT experiments would further confirm the assignments by distinguishing between CH, CH₂, and CH₃ groups, which is crucial for unambiguously assembling the molecular structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to the vibrational frequencies of specific bonds.

For this compound, key vibrational modes would include N-H stretching, C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching, and C-S and C-Cl bond vibrations. In studies of related benzothiazine derivatives, characteristic IR absorption bands are reported. For example, derivatives often show C-H stretching vibrations around 2900-3100 cm⁻¹, C=N stretching near 1585 cm⁻¹, and strong S=O stretching bands (for sulfone derivatives) around 1150 and 1330 cm⁻¹. nih.gov

Typical IR Absorption Bands for Benzothiazine Derivatives:

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **
N-HStretching3320-3430
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2980
Aromatic C=CStretching1450-1600
S=O (Sulfone)Asymmetric & Symmetric Stretching1300-1350 & 1140-1180
C-ClStretching700-800

These are general ranges; specific values depend on the full molecular structure.

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds and symmetric vibrations. nih.govscielo.br

Mass Spectrometry (MS, LC/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC/MS), it also serves as a potent tool for separating and identifying components in a mixture. The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which can be used to deduce the structure.

For this compound (C₈H₈ClNS), the exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS) to confirm the elemental formula. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak approximately one-third the intensity of the molecular ion peak). While experimental spectra are not widely published, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are available.

Predicted Mass Spectrometry Data for C₈H₈ClNS:

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺186.01387131.8
[M+Na]⁺207.99581140.7
[M-H]⁻183.99931133.5
[M]⁺185.00604130.7

CCS values are calculated predictions and provide a basis for comparison with experimental data.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.

In HPLC, the compound is passed through a column packed with a stationary phase, and its separation is achieved based on its differential partitioning between the stationary phase and a liquid mobile phase. Purity is determined by the presence of a single peak in the chromatogram, and the area of this peak can be used for quantification. Studies on related compounds, such as 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, have utilized multidimensional HPLC systems with both chiral and achiral columns to separate enantiomers and monitor hydrolysis, demonstrating the technique's versatility. researchgate.net The choice of column (e.g., C18) and mobile phase (e.g., acetonitrile (B52724)/water mixtures) is optimized to achieve the best separation and peak shape.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, confirming the connectivity established by NMR and other spectroscopic methods.

While a crystal structure for this compound itself has not been reported, numerous structures of its derivatives have been elucidated. nih.govnih.gov For example, the analysis of (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one revealed that the dihydrothiazine ring adopts a screw-boat conformation. nih.gov X-ray diffraction studies on other derivatives, such as methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, show the benzothiazine ring system in a conformation intermediate between a sofa and a twist-boat. nih.govresearchgate.net These studies provide valuable insights into the likely conformational preferences of the 1,4-benzothiazine ring system and how it is influenced by various substituents.

Typical Information Obtained from X-ray Crystallography:

Parameter Description
Crystal System The symmetry class of the crystal lattice (e.g., Monoclinic, Triclinic).
Space Group The specific symmetry group of the crystal (e.g., P2₁/n).
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & Angles Precise measurements of the distances between atoms and the angles between bonds.
Molecular Conformation The spatial arrangement of atoms (e.g., chair, boat, twist-boat conformation of rings).
Intermolecular Interactions Identification of hydrogen bonds and other non-covalent interactions that define the crystal packing.

This technique, when applicable, provides unambiguous proof of the molecular structure.

Future Directions and Research Perspectives for 6 Chloro 3,4 Dihydro 2h 1,4 Benzothiazine and Its Analogues

Development of Novel Synthetic Strategies with Enhanced Efficiency and Sustainability

Future research will likely prioritize the development of more efficient and environmentally benign methods for synthesizing 6-chloro-3,4-dihydro-2H-1,4-benzothiazine and its analogues. Current synthetic routes, while effective, often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. researchgate.net The evolution of synthetic chemistry towards greener protocols is a key trend that will shape the future of benzothiazine synthesis. researchgate.net

Key areas for development include:

Catalytic Systems: Exploration of novel catalysts, including nanocatalysts and metal-based catalysts, can lead to reactions with higher yields and selectivity under milder conditions. nih.govrsc.org There is a growing emphasis on metal-free catalytic systems to reduce cost and environmental impact. rsc.org

One-Pot Reactions: Designing multi-component, one-pot synthesis strategies will enhance efficiency by reducing the number of intermediate purification steps, saving time, solvents, and resources. researchgate.net

Alternative Energy Sources: The use of microwave irradiation and ultrasound has already shown promise in accelerating reaction times and improving yields in the synthesis of related heterocyclic compounds. researchgate.netresearchgate.net Further exploration of these and other alternative energy sources like mechanochemistry is warranted.

Biocatalysis: Employing enzymes or whole-cell systems as catalysts (biomimetic strategies) offers a highly specific and sustainable approach to synthesis, operating under mild, aqueous conditions. nih.gov

Ring-Expansion Strategies: Innovative methods, such as the oxidative ring-expansion of more readily available precursors like 2-aminobenzothiazoles, present a concise and efficient pathway to dihydro-1,4-benzothiazine derivatives. rsc.org

These advancements aim to make the synthesis of this class of compounds more economical, scalable, and aligned with the principles of green chemistry. researchgate.net

Advanced Derivatization for Targeted Biological Activity

The 1,4-benzothiazine scaffold is a valuable template in medicinal chemistry, known to be a core structure in compounds with a wide array of biological activities. cbijournal.comresearchgate.net Future efforts will focus on advanced derivatization of the this compound nucleus to fine-tune its pharmacological profile for specific therapeutic targets.

Strategic derivatization can modulate various properties of the parent compound, as outlined in the table below.

Property to ModifyDerivatization StrategyDesired Outcome
Potency Introduction of specific functional groups at key positions (e.g., N-4, C-2) to enhance binding affinity with the target receptor or enzyme.Increased therapeutic effect at lower concentrations.
Selectivity Modification of substituents to favor interaction with a specific target over off-target molecules.Reduction of side effects and improved safety profile.
Pharmacokinetics Addition of moieties that alter solubility, lipophilicity, and metabolic stability (e.g., piperazine (B1678402), pyrazole). beilstein-journals.orgnih.govImproved absorption, distribution, metabolism, and excretion (ADME) properties.
Novel Activity Hybridization with other known pharmacophores (e.g., triazoles, oxadiazoles) to create synergistic molecules with dual or novel mechanisms of action. beilstein-journals.orgnih.govBroader therapeutic applications or overcoming drug resistance.

By systematically exploring the structure-activity relationship (SAR) of newly synthesized analogues, researchers can rationally design compounds with optimized efficacy and safety for conditions such as bacterial infections, inflammation, and cancer. frontiersin.orgnih.gov

In-depth Mechanistic Studies at the Molecular and Cellular Levels

While numerous biological activities have been reported for 1,4-benzothiazine derivatives, a detailed understanding of their mechanism of action at the molecular and cellular levels is often lacking. researchgate.net Future research must move beyond preliminary screening to elucidate the precise molecular interactions that underpin their therapeutic effects.

Key research objectives in this area include:

Target Identification and Validation: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific protein targets (e.g., enzymes, receptors) with which these compounds interact.

Structural Biology: Employing X-ray crystallography and NMR spectroscopy to solve the co-crystal structures of benzothiazine analogues bound to their biological targets. nih.gov This provides invaluable insight into the specific binding modes and key molecular interactions, guiding further rational drug design.

Cellular Pathway Analysis: Using cell-based assays, immunoblotting, and transcriptomics to determine how these compounds modulate intracellular signaling pathways. nih.gov For instance, studies have begun to investigate their role as inhibitors of kinases like p38α MAPK, and future work should expand to other pathways. nih.gov

Biophysical Techniques: Applying methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding kinetics and thermodynamics of the drug-target interaction.

A thorough mechanistic understanding is crucial for optimizing lead compounds and predicting potential on-target and off-target effects, ultimately facilitating their translation into clinical candidates.

Integration of Cheminformatics and Artificial Intelligence in Drug Design

The integration of computational tools, particularly cheminformatics and artificial intelligence (AI), is set to revolutionize the design and discovery of novel this compound analogues. nih.govfrontiersin.org These technologies can significantly accelerate the drug discovery pipeline by processing vast amounts of chemical and biological data to identify promising candidates more efficiently. frontiersin.orgnih.gov

Future applications of these computational approaches include:

Virtual Screening: High-throughput virtual screening of large chemical libraries against validated biological targets to identify novel hits with the benzothiazine scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to predict the biological activity of hypothetical analogues based on their structural features, thereby prioritizing the synthesis of the most promising compounds. nih.gov

De Novo Drug Design: Utilizing generative AI models to design entirely new molecules based on desired pharmacological properties and synthetic accessibility constraints. nih.govresearchgate.net These models can explore a vast chemical space to propose innovative structures.

ADME/T Prediction: Employing machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of designed compounds in silico, reducing the failure rate in later stages of drug development. nih.gov

Exploration of New Pharmacological Target Interactions (beyond current findings)

The 1,4-benzothiazine nucleus has been associated with a remarkably broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antihypertensive, and anticancer effects. nih.govnih.gov This diversity suggests that its derivatives can interact with multiple biological targets, a concept known as polypharmacology. A significant future direction is the systematic exploration of these interactions to uncover novel therapeutic applications.

Research should focus on screening this compound and its analogues against a wider range of pharmacological targets.

Potential Target ClassTherapeutic AreaRationale
Kinases Oncology, InflammationAnalogues have already shown activity against p38α MAPK; screening against other kinase families could reveal new anticancer or anti-inflammatory agents. nih.gov
Ion Channels Cardiovascular, Neurological DisordersSome derivatives are known calcium channel blockers; exploring interactions with other channels (e.g., potassium, sodium) could lead to new treatments for arrhythmia or epilepsy. nih.gov
G-Protein Coupled Receptors (GPCRs) VariousThe structural similarity to phenothiazines, known GPCR modulators, suggests potential activity at various receptors, impacting a wide range of physiological processes. cbijournal.com
Viral Enzymes Infectious DiseasesWith reported antiviral properties, screening against specific viral targets like proteases, polymerases, or integrases is a logical next step. rsc.org
Parasitic Targets Antiparasitic TherapyThe antimalarial activity of some benzothiazines warrants a broader investigation against other protozoan and helminthic targets. researchgate.net

This systematic approach could lead to the repurposing of existing compounds or the development of new drugs for diseases with unmet medical needs.

Exploration of Non-Medicinal Industrial and Material Science Applications (without detailing specific properties)

Beyond pharmacology, the unique chemical and physical nature of the 1,4-benzothiazine scaffold presents opportunities in industrial and material science applications. researchgate.netresearchgate.net Future research is expected to explore the potential of this compound and its derivatives in creating novel functional materials.

Potential areas for non-medicinal exploration include:

Agrochemicals: Investigating derivatives for potential herbicidal, pesticidal, or plant growth regulatory activities. researchgate.net

Dyes and Pigments: Leveraging the chromophoric properties of the benzothiazine system, which forms the core of naturally occurring pheomelanin pigments, for applications as dyestuffs. researchgate.netnih.gov

Functional Polymers: Incorporating the benzothiazine moiety into polymer backbones to develop materials for advanced applications, such as resins. researchgate.net

Smart Materials: Exploring the use of benzothiazine derivatives in the development of materials that respond to external stimuli, with potential applications in sensing and electrochromic devices. nih.gov

Corrosion Inhibition: Investigating the ability of these sulfur- and nitrogen-containing heterocyclic compounds to act as corrosion inhibitors for various metals. nih.gov

This diversification of research will unlock the full potential of the 1,4-benzothiazine chemical scaffold, extending its utility far beyond its established role in medicinal chemistry.

Q & A

Q. What are the validated methods for synthesizing and structurally confirming hydrochlorothiazide?

Hydrochlorothiazide is synthesized via cyclocondensation of 4-chloro-6-aminobenzene-1,3-disulfonamide with formaldehyde, followed by oxidation. Key steps include purification via recrystallization (ethanol/water) and structural confirmation using:

  • 1H/13C NMR (to verify aromatic protons and sulfonamide groups) .
  • Mass spectrometry (MS) (to confirm molecular weight: m/z 297.73) .
  • X-ray crystallography (to resolve bond angles and dihydrothiadiazine ring conformation) .

Q. How do physicochemical properties like solubility impact experimental design?

Hydrochlorothiazide is slightly soluble in water (0.7 mg/mL at 25°C) but freely soluble in dimethylformamide (DMF) and sodium hydroxide solutions . For in vitro studies:

  • Use DMF or 0.1M NaOH for stock solutions.
  • For kinetic solubility assays, employ shake-flask methods with UV detection (λ = 272 nm) .

Q. Which analytical techniques are recommended for quantifying hydrochlorothiazide in biological matrices?

  • Reverse-phase HPLC : C18 column, mobile phase = methanol:phosphate buffer (pH 3.0, 60:40), detection at 271 nm .
  • LC-MS/MS : Electrospray ionization (ESI+) with transitions m/z 298→269 and 298→205 for enhanced specificity .

Q. What is the pharmacological mechanism of hydrochlorothiazide?

Hydrochlorothiazide inhibits the Na+-Cl− cotransporter in the distal convoluted tubule, promoting sodium/chloride excretion. Secondary mechanisms include vasodilation via carbonic anhydrase inhibition and calcium retention .

Q. How should stability studies be designed for hydrochlorothiazide under varying storage conditions?

  • Forced degradation : Expose to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH) to identify degradation products .
  • Long-term stability : Store at 2–8°C in amber vials; monitor via HPLC for sulfonamide bond hydrolysis .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for hydrochlorothiazide?

  • Reaction optimization : Use catalytic p-toluenesulfonic acid to enhance cyclocondensation efficiency (>85% yield) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to remove 6-chloro-4-aminobenzene-1,3-disulfonamide impurities .

Q. What experimental approaches address polymorphism-induced variability in hydrochlorothiazide solubility?

Polymorphs (e.g., Forms I and II) exhibit differing dissolution rates . Strategies include:

  • DSC/TGA : Identify polymorphic transitions (melting points: Form I = 269°C, Form II = 272°C) .
  • Powder X-ray diffraction (PXRD) : Compare diffraction patterns (e.g., 2θ = 10.5°, 15.2° for Form I) .

Q. How do molecular interactions in combination therapies (e.g., with angiotensin II receptor blockers) enhance antihypertensive effects?

Hydrochlorothiazide synergizes with irbesartan by:

  • Reducing plasma volume (via diuresis).
  • Lowering peripheral vascular resistance (via RAAS inhibition). Experimental design : Use spontaneously hypertensive rats (SHRs) to measure blood pressure changes and urinary electrolyte excretion .

Q. How can discrepancies in pharmacokinetic data (e.g., bioavailability) be resolved?

Variability arises from:

  • Enterohepatic recirculation : Monitor plasma concentrations over 72 hours .
  • CYP450 interactions : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolic stability .

Q. What advanced spectroscopic methods characterize hydrochlorothiazide degradation products?

  • High-resolution MS (HRMS) : Identify m/z 315.92 (oxidized sulfonamide) .
  • FT-IR : Detect carbonyl stretches (1700–1750 cm⁻¹) from hydrolyzed 1,1-dioxide groups .

Data Contradiction Analysis

  • Solubility discrepancies : Conflicting reports arise from polymorphic forms or purity levels. Use PXRD and HPLC to standardize material before testing .
  • Pharmacodynamic variability : Strain-specific responses in animal models (e.g., SHRs vs. Wistar rats) require normalization to baseline blood pressure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.